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Compound of Interest

Compound Name: 4,4-Dimethoxybutan-2-ol

Cat. No.: B042899 Get Quote

This technical guide provides a comprehensive overview of 3-Hydroxybutyraldehyde Dimethyl

Acetal, also known as 4,4-dimethoxybutan-2-ol. It is intended for researchers, scientists, and

professionals in the field of drug development and fine chemical synthesis. This document

covers the historical background, physicochemical properties, synthesis protocols, and

spectroscopic data related to this versatile chemical intermediate.

Introduction and Historical Context
3-Hydroxybutyraldehyde Dimethyl Acetal (CAS No. 39562-58-8) is an organic compound that

serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure

combines a secondary alcohol with a protected aldehyde in the form of a dimethyl acetal,

making it a stable and useful intermediate for various chemical transformations.

While a definitive publication marking the initial discovery of 3-Hydroxybutyraldehyde Dimethyl

Acetal is not readily available in the surveyed literature, its history is intrinsically linked to the

development of synthetic methodologies for its precursor, 4,4-dimethoxy-2-butanone, and the

broader field of aldol chemistry. The synthesis of its parent aldehyde, 3-hydroxybutyraldehyde

(aldol), was a landmark discovery in organic chemistry, first synthesized in 1872. The protection

of the aldehyde group as an acetal is a common strategy to prevent its self-condensation or

other unwanted reactions, a technique that became widespread in the 20th century. The

synthesis of 4,4-dimethoxy-2-butanone, the direct precursor, has been documented in various

patents and publications, primarily focusing on its utility in the pharmaceutical and

agrochemical industries.[2][3] The subsequent reduction of this ketone to afford 3-
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Hydroxybutyraldehyde Dimethyl Acetal represents a standard and logical step in synthetic

organic chemistry.

Physicochemical Properties
A summary of the known quantitative data for 3-Hydroxybutyraldehyde Dimethyl Acetal and its

immediate precursor, 4,4-dimethoxy-2-butanone, is presented below. Data for the target

compound is limited, and some properties are inferred from closely related structures.

Table 1: Physicochemical Properties of 3-Hydroxybutyraldehyde Dimethyl Acetal and Related

Compounds

Property
3-Hydroxybutyraldehyde
Dimethyl Acetal (4,4-
dimethoxybutan-2-ol)

4,4-dimethoxy-2-butanone

CAS Number 39562-58-8[4] 5436-21-5

Molecular Formula C₆H₁₄O₃[4] C₆H₁₂O₃

Molecular Weight 134.17 g/mol [4] 132.16 g/mol

Boiling Point Not explicitly found 70-73 °C at 20 mmHg

Density Not explicitly found 0.996 g/mL at 25 °C

Refractive Index Not explicitly found n20/D 1.414

Solubility Not explicitly found Slightly soluble in water[5]

Experimental Protocols
The synthesis of 3-Hydroxybutyraldehyde Dimethyl Acetal is typically achieved through a two-

step process starting from readily available precursors. The first step involves the synthesis of

4,4-dimethoxy-2-butanone, followed by its reduction to the corresponding secondary alcohol.

Synthesis of 4,4-dimethoxy-2-butanone
A common method for the preparation of 4,4-dimethoxy-2-butanone involves the Claisen ester

condensation of acetone and an appropriate formate ester, followed by acetalization.[2][3]
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Experimental Protocol:

Preparation of Sodium Methoxide: In a flame-dried, three-necked flask equipped with a

mechanical stirrer, a reflux condenser, and a dropping funnel, metallic sodium is cautiously

added to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The

mixture is stirred until all the sodium has reacted to form a solution of sodium methoxide.

Claisen Condensation: The flask is cooled in an ice bath, and a mixture of acetone and

methyl formate is added dropwise to the sodium methoxide solution while maintaining a low

temperature. After the addition is complete, the reaction mixture is stirred for several hours at

room temperature to yield sodium enolate of butenone.

Acetalization: The resulting suspension of the sodium enolate is then carefully added to a

solution of methanol containing a strong acid catalyst, such as concentrated sulfuric acid or

hydrogen chloride, at a controlled temperature (typically 0-10 °C). This step neutralizes the

enolate and promotes the acetalization of the aldehyde group.

Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium

carbonate solution) and extracted with an organic solvent (e.g., diethyl ether or

dichloromethane). The combined organic layers are washed with brine, dried over an

anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

The crude 4,4-dimethoxy-2-butanone is then purified by vacuum distillation.[2]

Synthesis of 3-Hydroxybutyraldehyde Dimethyl Acetal
(Reduction of 4,4-dimethoxy-2-butanone)
The final step is the reduction of the ketone functionality of 4,4-dimethoxy-2-butanone to a

secondary alcohol.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, 4,4-dimethoxy-2-

butanone is dissolved in a suitable solvent, such as methanol or ethanol.

Reduction: The flask is cooled in an ice bath, and a reducing agent, such as sodium

borohydride (NaBH₄), is added portion-wise to the solution. The reaction is monitored by

thin-layer chromatography (TLC) until the starting ketone is consumed.
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Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or

a dilute acid (e.g., 1 M HCl) to destroy any excess reducing agent. The mixture is then

concentrated under reduced pressure to remove the bulk of the organic solvent.

Extraction and Purification: The aqueous residue is extracted several times with an organic

solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried

over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude 3-

Hydroxybutyraldehyde Dimethyl Acetal can be purified by vacuum distillation or column

chromatography to yield the final product.

Spectroscopic Data and Characterization
Mass Spectrometry
The mass spectrum of 4,4-dimethoxybutan-2-ol has been reported.[6] The fragmentation

pattern is consistent with that of a secondary alcohol. Key fragmentation pathways include the

loss of a methyl group (M-15), loss of a methoxy group (M-31), and alpha-cleavage adjacent to

the hydroxyl group. A significant peak is often observed corresponding to the loss of water (M-

18), which is characteristic of alcohols.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for 3-Hydroxybutyraldehyde Dimethyl Acetal were not found

in the search results, the expected signals in ¹H and ¹³C NMR spectra can be predicted based

on its structure and data from analogous compounds.[8][9][10]

¹H NMR:

A doublet for the methyl protons adjacent to the hydroxyl-bearing carbon.

A multiplet for the proton on the carbon bearing the hydroxyl group.

A multiplet for the methylene protons adjacent to the acetal group.

Singlets for the two methoxy groups on the acetal.

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
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¹³C NMR:

A signal for the methyl carbon.

A signal for the carbon bearing the hydroxyl group.

A signal for the methylene carbon.

A signal for the acetal carbon.

Signals for the two methoxy carbons.

Infrared (IR) Spectroscopy
An experimental IR spectrum for 3-Hydroxybutyraldehyde Dimethyl Acetal was not explicitly

found. However, the characteristic absorption bands can be predicted based on its functional

groups.[11][12]

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

C-H stretching bands for the alkyl groups in the region of 2850-3000 cm⁻¹.

A C-O stretching band for the secondary alcohol around 1050-1150 cm⁻¹.

C-O stretching bands for the acetal group, typically appearing as strong absorptions in the

fingerprint region.

Applications and Synthetic Utility
3-Hydroxybutyraldehyde Dimethyl Acetal, through its precursor 4,4-dimethoxy-2-butanone, is a

valuable intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature

allows for selective transformations at either the hydroxyl or the protected aldehyde group. The

precursor ketone has been utilized in the synthesis of pyrazoles, pyrimidines, and other

heterocyclic compounds, some of which have applications in pharmaceuticals and

agrochemicals.[3][13] For instance, 4,4-dimethoxy-2-butanone is a key building block in the

synthesis of the antiretroviral drug Nevirapine.[3]
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Synthetic Pathway of 3-Hydroxybutyraldehyde Dimethyl
Acetal
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Caption: Synthetic route to 3-Hydroxybutyraldehyde Dimethyl Acetal.
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Caption: Synthetic applications of the precursor, 4,4-dimethoxy-2-butanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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